molecular formula C17H13IO3 B5415686 methyl 4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoate

methyl 4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoate

Cat. No. B5415686
M. Wt: 392.19 g/mol
InChI Key: ODSKJZQKKLRPNR-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoate, also known as MIPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MIPB is a type of chalcone, which is a class of organic compounds that have been found to possess various biological activities.

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoate is not yet fully understood. However, studies have suggested that this compound may exert its anti-cancer effects through the inhibition of various signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to possess anti-inflammatory and antioxidant activities. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on methyl 4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoate. One area of interest is in the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is in the elucidation of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic potential. Additionally, further studies are needed to investigate the safety and efficacy of this compound in vivo.

Synthesis Methods

Methyl 4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoate can be synthesized through a reaction between 4-iodoacetophenone and 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

Methyl 4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoate has been studied for its potential applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro.

properties

IUPAC Name

methyl 4-[(E)-3-(4-iodophenyl)-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IO3/c1-21-17(20)14-5-2-12(3-6-14)4-11-16(19)13-7-9-15(18)10-8-13/h2-11H,1H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSKJZQKKLRPNR-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.